molecular formula C14H14O2 B057181 4,4'-(ETHANE-1,1-DIYL)DIPHENOL CAS No. 2081-08-5

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Cat. No.: B057181
CAS No.: 2081-08-5
M. Wt: 214.26 g/mol
InChI Key: HCNHNBLSNVSJTJ-UHFFFAOYSA-N
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Description

1,1-Bis(4-hydroxyphenyl)ethane, also known as Bisphenol E, is an organic compound with the molecular formula C14H14O2. It is a type of bisphenol, which are compounds containing two hydroxyphenyl functionalities. This compound is structurally similar to Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .

Mechanism of Action

Target of Action

BPE, like other bisphenols, is known to interact with various proteins and enzymes involved in different biological processes . It has been reported to affect male reproductive health by interacting with testicular cells, including Sertoli, Leydig, and germ cells . These cells play crucial roles in male fertility, and their disruption can lead to adverse reproductive outcomes.

Mode of Action

BPE’s mode of action involves binding to and modulating the activity of its target proteins and enzymes . For instance, it has been shown to act as a partial agonist of estrogen receptors, activating certain functions while inhibiting others . This dual action can lead to complex changes in cellular processes and functions.

Biochemical Pathways

BPE can affect several biochemical pathways. It has been reported to perturb purine metabolism and pyrimidine metabolism . These pathways are critical for the synthesis of DNA and RNA, and their disruption can have far-reaching effects on cellular function and health. Additionally, BPE can also interfere with hormonal metabolism and regulation, potentially affecting a wide range of physiological processes .

Pharmacokinetics

Like other bisphenols, bpe is likely to be absorbed into the body through ingestion or skin contact, distributed to various tissues, metabolized primarily in the liver, and excreted in urine . These ADME properties can significantly impact the bioavailability of BPE and thus its potential effects on the body.

Result of Action

At the molecular and cellular level, BPE can induce a variety of effects. It has been reported to increase the number of apoptotic cells, enhance the expression of detoxifying enzymes, and cause DNA fragmentation . These effects can lead to cellular damage and dysfunction, potentially contributing to various health problems.

Action Environment

The action, efficacy, and stability of BPE can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of BPE . Additionally, factors such as pH, temperature, and redox potential can influence the rate of BPE breakdown in the environment . Therefore, understanding the environmental context is crucial for assessing the potential impacts of BPE.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(4-hydroxyphenyl)ethane can be synthesized through the reaction of phenol with acetone in the presence of an acid catalyst. The reaction typically involves heating phenol and acetone with a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenol to form the final product .

Industrial Production Methods

In industrial settings, the production of 1,1-Bis(4-hydroxyphenyl)ethane involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-hydroxyphenyl)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(4-hydroxyphenyl)ethane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(4-hydroxyphenyl)ethane is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to Bisphenol A, it has different reactivity and interaction with biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNHNBLSNVSJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047891
Record name Bisphenol E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2081-08-5
Record name Bisphenol E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Ethylidenebisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5.0 grams (0.011 mole) of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane dissolved in 30 milliliters of tetralin containing 0.2 gram (0.0012 mole) of p-toluensulfonic acid was heated to reflux for a total of 3 hours. The reaction mixture was cooled and poured into 50 milliliters of water. The precipitated solid was collected by suction filtration and recrystallized from ethanol to yield 2.3 grams (97 percent) of bisphenol E, melting point 199°-200° C.
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5 g
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30 mL
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50 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

A methylene chloride solution of a bisphenol B oligomer having a chloroformate group at its molecular terminal was obtained in the same manner as that in Manufacturing Example 1 except that the bisphenol E was replaced by 65.8 g (0.272 mol) of 2,2-bis(4-hydroxyphenyl)butane (BisB), the amount of triethylamine was changed to 53.8 g (0.533 mol), and the methylene chloride solution of phosgene was replaced by a solution in which 52.7 g (0.533 mol) of phosgene was dissolved in 225 mL of methylene chloride in Manufacturing Example 1. The obtained solution had a chloroformate concentration of 0.99 mol/L, a solid concentration of 0.21 kg/L and an average number of repeating units (n′) of 1.21. A content of an amide compound in the obtained BisB oligomer was found to be 90 mass ppm. A mass of nitrogen derived from triethylamine was 0.3 mass ppm. This obtained ingredient will be referred to as “BisB-CF” hereinafter.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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